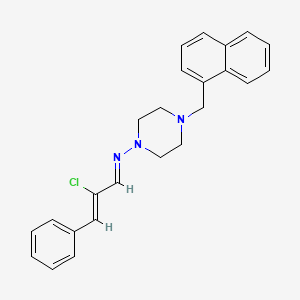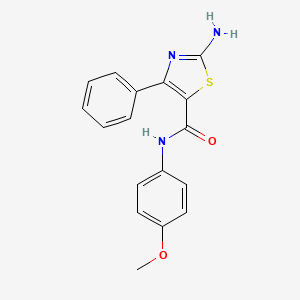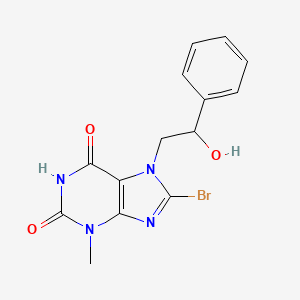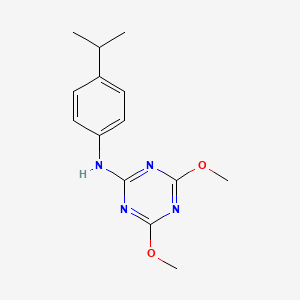
N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(1-naphthylmethyl)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(1-naphthylmethyl)-1-piperazinamine, also known as CPP or CPPene, is a small molecule inhibitor that has been extensively studied in scientific research. CPPene is a synthetic compound that has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Catalytic Activity and Synthesis Applications
- Synthesis of Benzothiazolylamino Phenylmethyl-naphthols : A novel magnetic nanocatalyst was synthesized via covalent grafting of piperazine on functionalized magnetic nanoparticles. This catalyst demonstrated significant activity in the solvent-free preparation of benzothiazolylamino phenylmethyl-naphthols via one-pot condensation, highlighting its potential in facilitating organic synthesis reactions under mild conditions with excellent yields (Pourghasemi Lati et al., 2018).
Pharmacological Enhancements
- Nerve Growth Factor (NGF) Potentiation : The synthesis of a compound similar to the one was explored for its ability to enhance nerve growth factor-induced neurite outgrowth. This research indicates potential applications in neurodegenerative disease treatment or nerve repair (Williams et al., 2010).
Antipsychotic Agent Development
- Novel Antipsychotic Agents : A series of (piperazin-1-yl-phenyl)-arylsulfonamides, including compounds similar in structure to the chemical , were synthesized and identified for their high affinities for serotonin receptors. These compounds have potential applications in developing new antipsychotic agents (Park et al., 2010).
Fluorescence and Electron Transfer Studies
- Luminescent Properties : Piperazine substituted naphthalimide compounds were studied for their fluorescence and photo-induced electron transfer properties. Such studies are crucial for the development of fluorescent probes and sensors (Gan et al., 2003).
5-HT Receptor Antagonists
- Preparation as 5-HT7 Receptor Antagonists : Derivatives of piperazine were prepared and evaluated as antagonists for the 5-HT(7) receptor, indicating potential applications in psychiatric and neurological disorders (Yoon et al., 2008).
Antimicrobial and Antifungal Research
- Synthesis and Antimicrobial Studies : Transition metal dithiocarbamate complexes bearing piperazine and naphthoquinone groups were synthesized and demonstrated strong fluorescence along with significant antimicrobial activity against a broad spectrum of pathogens (Verma & Singh, 2015).
Propiedades
IUPAC Name |
(E,Z)-2-chloro-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3/c25-23(17-20-7-2-1-3-8-20)18-26-28-15-13-27(14-16-28)19-22-11-6-10-21-9-4-5-12-24(21)22/h1-12,17-18H,13-16,19H2/b23-17-,26-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYPPZIJZOYFEZ-QPFIVIFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC(=CC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C(=C/C4=CC=CC=C4)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-3-phenyl-2-propenylidene)-4-(1-naphthylmethyl)-1-piperazinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-tert-butylphenoxy)-N'-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]acetohydrazide](/img/structure/B5561944.png)
![(3S*,4R*)-N,N-dimethyl-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinamine](/img/structure/B5561947.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B5561956.png)
![N-(4-ethoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5561958.png)
![3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5561963.png)
![3-methyl-1-[(3-methylbutyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5561967.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine oxalate](/img/structure/B5561983.png)
![N-1,3-benzodioxol-5-yl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5561989.png)

![butyl 3-({[4-(2-methyl-1H-imidazol-1-yl)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5562005.png)
![1-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-1H-benzimidazole](/img/structure/B5562019.png)
